molecular formula C16H15NO3 B2986463 (2E)-3-[1-methyl-4-(4-methylbenzoyl)-1H-pyrrol-2-yl]prop-2-enoic acid CAS No. 117378-89-9

(2E)-3-[1-methyl-4-(4-methylbenzoyl)-1H-pyrrol-2-yl]prop-2-enoic acid

Cat. No.: B2986463
CAS No.: 117378-89-9
M. Wt: 269.3
InChI Key: XLEKJHUTDJCLHP-BQYQJAHWSA-N
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Description

(2E)-3-[1-Methyl-4-(4-methylbenzoyl)-1H-pyrrol-2-yl]prop-2-enoic acid ( 117378-89-9) is a pyrrol-2-one derivative of significant interest in biochemical and pharmacological research, particularly in the study of protein-protein interactions . This compound belongs to a class of small molecules identified as potent inhibitors of the interaction between S100A10 and annexin A2, a protein complex that is well-characterized and implicated in cellular processes such as extracellular matrix digestion and cell migration . The hypothetical binding mode of this pyrrol-2-one series allows them to occupy the compact, hydrophobic binding pocket on the S100A10 homodimer, effectively disrupting the physiological complex and serving as valuable chemical probes to elucidate its cellular function . With a molecular formula of C16H15NO3 and a molecular weight of 269.30 g/mol, this reagent is provided for research applications only . This product is intended for use in laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Properties

IUPAC Name

(E)-3-[1-methyl-4-(4-methylbenzoyl)pyrrol-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-3-5-12(6-4-11)16(20)13-9-14(17(2)10-13)7-8-15(18)19/h3-10H,1-2H3,(H,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEKJHUTDJCLHP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C(=C2)C=CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C(=C2)/C=C/C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[1-methyl-4-(4-methylbenzoyl)-1H-pyrrol-2-yl]prop-2-enoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a suitable aldehyde and an amine.

    Substitution Reactions: The pyrrole ring is then substituted with a methyl group and a 4-methylbenzoyl group through electrophilic aromatic substitution reactions.

    Formation of the Prop-2-enoic Acid Moiety: The final step involves the formation of the prop-2-enoic acid moiety through a Knoevenagel condensation reaction, where the pyrrole derivative reacts with an appropriate aldehyde in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[1-methyl-4-(4-methylbenzoyl)-1H-pyrrol-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2E)-3-[1-methyl-4-(4-methylbenzoyl)-1H-pyrrol-2-yl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[1-methyl-4-(4-methylbenzoyl)-1H-pyrrol-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s pyrrole ring distinguishes it from pyrazole or imidazole derivatives (e.g., ). The 4-methylbenzoyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to simpler phenyl or imidazole substituents .

Functional Group Impact :

  • The carboxylic acid group enables hydrogen bonding with biological targets, a feature shared across all analogs. However, the hydrochloride salt in the imidazole derivative () increases solubility in polar solvents.
  • α,β-Unsaturation is conserved in all compounds, facilitating Michael addition reactions or interactions with thiol groups in enzymes.

Key Insights:

  • Pyrazole vs. Pyrrole : Pyrazole-containing analogs (e.g., ) are more commonly associated with anti-inflammatory applications, whereas pyrrole derivatives (like the target compound) may offer unique electronic profiles for targeting enzymes like cyclooxygenases or proteases.
  • Hydrogen Bonding : The carboxylic acid group’s ability to form strong hydrogen bonds (as discussed in ) is critical for interactions with polar residues in active sites, a feature shared across all analogs.

Biological Activity

Introduction

The compound (2E)-3-[1-methyl-4-(4-methylbenzoyl)-1H-pyrrol-2-yl]prop-2-enoic acid is a synthetic organic molecule that exhibits a complex structure, incorporating a pyrrole ring and an α,β-unsaturated carboxylic acid moiety. This unique configuration suggests significant potential for various biological activities, including interactions with proteins and nucleic acids, which are crucial for therapeutic applications.

Chemical Structure and Properties

The compound features:

  • Pyrrole Ring : A five-membered heterocyclic structure that is known for its biological significance.
  • 4-Methylbenzoyl Group : This substituent enhances the lipophilicity and may influence the compound's interaction with biological targets.
  • Prop-2-enoic Acid Moiety : An α,β-unsaturated carboxylic acid that can participate in Michael addition reactions and other biochemical interactions.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that allow for the precise control over the molecular structure. This includes:

  • Formation of the Pyrrole Ring : Using appropriate precursors to create the heterocyclic structure.
  • Introduction of Substituents : Employing acylation reactions to attach the benzoyl group.
  • Final Functionalization : Modifying the prop-2-enoic acid moiety to achieve the desired compound.

Antimicrobial Properties

Research indicates that compounds with structural similarities to this compound exhibit antimicrobial properties. For instance:

Compound NameStructural FeaturesBiological Activity
1-MethylpyrrolePyrrole ringAntimicrobial
4-MethylbenzoylacetoneBenzoyl groupAntioxidant
3-Pyridylpropanoic acidPyridine ringNeuroprotective

These compounds demonstrate varying degrees of activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Cytotoxicity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound has been tested against various cancer types, revealing IC50 values in the low micromolar range, indicating potential as an anticancer agent .

Molecular docking studies suggest that this compound interacts with specific enzymes and receptors involved in cancer progression and inflammation. The binding affinity to these targets is critical for its therapeutic efficacy .

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibitory effects, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Case Study 2: Cytotoxicity in Cancer Cells

In another study, the cytotoxicity of this compound was evaluated on human breast cancer cell lines. The results demonstrated a dose-dependent response, with significant cell death observed at concentrations above 25 µM. Further analysis revealed apoptosis as a primary mechanism of action .

Q & A

Q. What established synthetic routes are available for synthesizing (2E)-3-[1-methyl-4-(4-methylbenzoyl)-1H-pyrrol-2-yl]prop-2-enoic acid, and what are the critical reaction parameters?

The compound is synthesized via Claisen-Schmidt condensation, a common method for α,β-unsaturated carbonyl systems. Key steps include:

  • Reactants : Substituted pyrrole ketones and aldehyde derivatives (e.g., 4-methylbenzoyl-pyrrole and acrylic acid precursors).
  • Catalysis : Base-mediated conditions (e.g., NaOH or KOH in ethanol) to facilitate enolate formation.
  • Reaction Conditions : Reflux at 60–80°C for 6–12 hours under inert atmosphere to prevent oxidation .
  • Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients to isolate the E-isomer .

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of the compound?

  • X-ray Crystallography : Resolves absolute configuration and confirms the (2E)-geometry. For example, analogous compounds (e.g., pyrazole derivatives) were characterized with R-factors < 0.05 using single-crystal diffraction .
  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : Vinyl protons (δ 6.8–7.2 ppm, J = 15–16 Hz for trans coupling) and pyrrole methyl groups (δ 2.3–2.5 ppm).
    • ¹³C NMR : Carbonyl carbons (δ 165–170 ppm) and aromatic carbons (δ 120–140 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water mobile phases .

Q. What preliminary biological screening methods are recommended to evaluate its bioactivity?

  • In Vitro Assays :
    • Anti-inflammatory : Inhibition of COX-2 enzyme activity via ELISA, with IC₅₀ values compared to standard inhibitors (e.g., celecoxib) .
    • Antioxidant : DPPH radical scavenging assay, measuring EC₅₀ at 517 nm .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine selectivity indices .

Advanced Research Questions

Q. How can synthetic yield be optimized during scale-up of the Claisen-Schmidt condensation?

  • Parameter Optimization :
    • Catalyst Screening : Test alternatives like piperidine or ionic liquids to enhance enolate stability .
    • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF may improve solubility but require lower temperatures (50°C) .
    • Molar Ratios : Excess aldehyde (1.2–1.5 eq) to drive reaction completion, monitored via TLC .
  • Case Study : Analogous syntheses achieved 75–85% yield by gradient temperature control (60°C → 25°C over 8 hours) to minimize side products .

Q. What mechanistic approaches can elucidate its potential enzyme inhibition (e.g., COX-2)?

  • Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR). Focus on interactions with Arg120 and Tyr355 residues.
  • Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • Mutagenesis : Validate binding sites by comparing inhibition in wild-type vs. mutant COX-2 enzymes .

Q. How should researchers address contradictions in biological activity data (e.g., varying IC₅₀ across assays)?

  • Purity Verification : Reanalyze compound purity via HPLC-MS to rule out degradation products.
  • Assay Conditions : Standardize protocols (e.g., serum-free media for cytotoxicity assays) and include positive controls (e.g., aspirin for COX-2) .
  • Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 ELISA and NF-κB luciferase reporter assays .

Q. What computational strategies predict its stability under physiological conditions?

  • Degradation Pathways : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) to model hydrolysis of the α,β-unsaturated ester under acidic/basic conditions.
  • Metabolite Prediction : Use software like Meteor (Lhasa Ltd.) to identify potential Phase I metabolites (e.g., epoxide formation) .

Q. What storage conditions prevent degradation of the compound?

  • Temperature : Store at –20°C in amber vials to avoid photodegradation.
  • Solubility : Lyophilize and reconstitute in DMSO (10 mM stock) for long-term stability; avoid aqueous buffers > pH 7.0 to prevent ester hydrolysis .

Methodological Tables

Table 1: Key Reaction Parameters for Claisen-Schmidt Condensation

ParameterOptimal ConditionReference
CatalystNaOH (1.2 eq)
SolventEthanol (reflux)
Reaction Time8–12 hours
PurificationSilica gel (EtOAc/hexane)

Table 2: Biological Assay Protocols

Assay TypeProtocol SummaryReference
COX-2 InhibitionELISA with human recombinant COX-2; IC₅₀ via sigmoidal curve
DPPH Scavenging0.1 mM DPPH in ethanol; measure absorbance at 517 nm after 30 min
MTT Cytotoxicity48-hour incubation; IC₅₀ calculated using GraphPad Prism

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